2-(4-Fluorophenoxy)acetaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)acetaldehyde typically involves the reaction of 4-fluorophenol with chloroacetaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-fluorophenol attacks the carbon atom of chloroacetaldehyde, resulting in the formation of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)acetaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Nucleophilic Addition: The carbonyl carbon of the aldehyde group is susceptible to nucleophilic attack, leading to the formation of various addition products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: 2-(4-Fluorophenoxy)acetic acid.
Reduction: 2-(4-Fluorophenoxy)ethanol.
Nucleophilic Addition: Various alcohols and other addition products depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenoxy)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)acetaldehyde involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic and can undergo nucleophilic attack, leading to the formation of various addition products. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)acetaldehyde
- 2-(4-Bromophenoxy)acetaldehyde
- 2-(4-Methylphenoxy)acetaldehyde
Uniqueness
2-(4-Fluorophenoxy)acetaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated or substituted phenoxyacetaldehydes. These effects can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
IUPAC Name |
2-(4-fluorophenoxy)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJFHEFBESTYKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453341 | |
Record name | 2-(4-fluorophenoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59769-38-9 | |
Record name | 2-(4-Fluorophenoxy)acetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59769-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-fluorophenoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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